{[2-(3-Chloro-4-fluorophenoxy)-5-fluorophenyl]methyl}(methyl)amine hydrochloride
Description
Systematic Nomenclature and IUPAC Conventions
The IUPAC name This compound follows hierarchical substitution rules:
- Parent structure : Benzene ring with a methyl(methylamine) group at position 1
- Substituents :
- 3-Chloro-4-fluorophenoxy group at position 2
- Fluorine at position 5
- Counterion : Hydrochloride salt
Molecular Formula : C₁₄H₁₃Cl₂F₂NO
Molecular Weight : 320.16 g/mol
| Property | Value |
|---|---|
| CAS Registry Number | 2089277-16-5 |
| SMILES Notation | CNCC1=CC(F)=CC=C1OC2=CC=C(F)C(Cl)=C2.Cl |
| Hydrogen Bond Donors | 2 (amine NH, HCl) |
| Hydrogen Bond Acceptors | 4 (O, N, 2×F) |
The numbering system prioritizes the methylamine-bearing carbon as position 1, with subsequent positions determined by Cahn-Ingold-Prelog rules .
Historical Context of Phenoxy-Benzylamine Derivatives in Organic Chemistry
Phenoxy-benzylamine derivatives emerged as key intermediates following the 1950s development of phenoxybenzamine , an α-adrenergic antagonist with irreversible receptor binding . Structural evolution occurred through:
- Halogen introduction : Improved metabolic stability over non-halogenated analogs
- Position-specific substitutions : Enhanced selectivity in molecular interactions
- Amine modifications : Methylation tunes basicity (pKa ~5.86) and solubility
The target compound builds upon this legacy through its dual fluorine substitution and chloro-fluoro phenoxy group, combining electronic effects from ortho-fluorine (σₚ = +0.34) and para-chlorine (σₚ = +0.23) .
Positional Isomerism and Halogen Substitution Patterns
Positional isomerism significantly impacts this compound's properties:
Key isomerism considerations :
- Phenoxy group position : 2- vs. 3-/4-substitution on main benzene
- Halogen arrangement :
- 3-Cl,4-F (current) vs. 4-Cl,3-F on phenoxy ring
- 5-F vs. 4-F on main benzene
Electronic effects comparison :
| Isomer | Hammett σ Value | Log P |
|---|---|---|
| Target compound | +1.21 | 2.8 |
| 4-Cl,3-F phenoxy | +1.18 | 2.7 |
| 2-F,5-Cl main benzene | +1.29 | 3.1 |
The specific 3-Cl,4-F phenoxy/5-F configuration creates a dipole moment (μ = 2.1 D) that facilitates π-stacking interactions while maintaining moderate lipophilicity . Ortho-fluorine induces ring planarity through conjugation effects, as evidenced by X-ray crystallography analogs .
Properties
IUPAC Name |
1-[2-(3-chloro-4-fluorophenoxy)-5-fluorophenyl]-N-methylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClF2NO.ClH/c1-18-8-9-6-10(16)2-5-14(9)19-11-3-4-13(17)12(15)7-11;/h2-7,18H,8H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHZXAKDQQGHJNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=CC(=C1)F)OC2=CC(=C(C=C2)F)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of {[2-(3-Chloro-4-fluorophenoxy)-5-fluorophenyl]methyl}(methyl)amine hydrochloride typically involves multiple steps, including halogenation, nucleophilic substitution, and amination reactions The process begins with the halogenation of a phenol derivative to introduce the chloro and fluoro substituents This is followed by a nucleophilic substitution reaction to attach the phenoxy group
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. Reaction conditions such as temperature, pressure, and the use of catalysts are optimized to achieve high yields and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the chloro and fluoro substituents, potentially leading to the formation of dehalogenated products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce a variety of functional groups, leading to structurally diverse derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of fluorinated compounds in targeting cancer cells. The presence of fluorine atoms can enhance the bioactivity and metabolic stability of drugs. For instance, fluorinated compounds have been shown to inhibit various cancer cell lines, including breast and hepatic cancer cells, by interacting with specific protein targets involved in cell proliferation and survival .
- Case Study : A compound with a similar structure demonstrated significant cytotoxic effects against MCF-7 breast cancer cells, outperforming traditional chemotherapeutics like cisplatin . This suggests that {[2-(3-Chloro-4-fluorophenoxy)-5-fluorophenyl]methyl}(methyl)amine hydrochloride may exhibit comparable or enhanced anticancer properties.
Neurological Disorders
Fluorinated compounds are often explored for their ability to penetrate the blood-brain barrier, making them suitable candidates for treating neurological disorders. The incorporation of fluorine can improve pharmacokinetic properties, enhancing drug delivery to the central nervous system.
- Research Insight : Studies indicate that similar fluorinated compounds have been effective in treating conditions such as Alzheimer's disease by improving amyloid beta plaque affinity . This raises the possibility that this compound could be developed for similar therapeutic uses.
Antimicrobial Properties
The compound may also possess antimicrobial activity, as many fluorinated derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria.
- Research Findings : Compounds with structural similarities have been reported to exhibit significant antibacterial activity against strains such as E. coli and S. pneumoniae . This suggests a potential application for this compound in treating bacterial infections.
Table of Applications
Mechanism of Action
The mechanism of action of {[2-(3-Chloro-4-fluorophenoxy)-5-fluorophenyl]methyl}(methyl)amine hydrochloride involves its interaction with specific molecular targets. The presence of chloro and fluoro substituents enhances its binding affinity to certain enzymes and receptors, potentially inhibiting their activity. This can lead to the modulation of various biochemical pathways, contributing to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Variations
The compound is compared to analogs with modifications in:
- Halogen substituents (Cl vs. Br, F vs. Cl).
- Amine substituents (methyl vs. ethyl).
- Substituent positions on phenyl rings.
Data Table: Physicochemical Properties of Target Compound and Analogs
*Estimated based on bromine substitution.
Research Findings and Functional Implications
Halogen Substitution Effects
- Bromo Analog (C₁₄H₁₄BrClFNO): The bromine atom increases molecular weight by ~42 g/mol compared to the target compound.
- Dichloro Analog (C₁₅H₁₅Cl₃NO): Additional chlorine atoms could strengthen halogen bonding with receptors but increase risk of off-target interactions or toxicity due to higher electrophilicity .
Amine Substituent Effects
- Ethyl-Substituted Analogs (e.g., C₁₅H₁₅Cl₂FNO): The ethyl group introduces steric bulk, which may reduce binding affinity to compact active sites compared to the methyl-substituted target compound. However, it could enhance metabolic stability by slowing N-demethylation .
Positional Isomerism
- 4-Chlorophenoxy vs. 3-Chloro-4-Fluorophenoxy: The target compound’s dual halogen substitution (3-Cl,4-F) creates a unique electronic profile, balancing electron-withdrawing effects (Cl) and moderate polarity (F). This contrasts with analogs like the 4-Br or 4-Cl derivatives, which exhibit localized charge distribution .
Biological Activity
The compound {[2-(3-Chloro-4-fluorophenoxy)-5-fluorophenyl]methyl}(methyl)amine hydrochloride , often referred to in the literature by its chemical structure, is a member of the class of compounds that possess significant biological activity. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Chemical Formula : C₁₃H₁₁ClFNO
- Molecular Weight : 251.68 g/mol
- CAS Number : 946773-77-9
The biological activity of this compound can be attributed to its interactions at the molecular level, particularly in inhibiting specific enzymes and influencing cellular pathways. The presence of halogens (chlorine and fluorine) in its structure enhances its reactivity and affinity for biological targets.
Enzyme Inhibition
Research indicates that compounds with similar structures exhibit inhibitory effects on various enzymes, including histone deacetylases (HDACs). For instance, studies have shown that related compounds inhibit HDAC activity, leading to increased acetylation of histones and subsequent alterations in gene expression associated with cell proliferation and apoptosis .
Antitumor Activity
A study focusing on structurally similar compounds demonstrated significant antitumor effects in vitro. For example, a compound with a comparable structure showed an IC50 value of 1.30 μM against HepG2 liver cancer cells, indicating potent antiproliferative activity . This suggests that this compound may exhibit similar anticancer properties.
Antibacterial Activity
Another study assessed the antibacterial efficacy of related compounds against various bacterial strains. The results indicated that these compounds had notable inhibitory effects on Staphylococcus aureus and Chromobacterium violaceum, with zones of inhibition comparable to standard antibiotics . This highlights the potential for antimicrobial applications.
Data Tables
| Activity Type | Target | IC50/Zone of Inhibition | Reference |
|---|---|---|---|
| Antitumor | HepG2 cells | 1.30 μM | |
| Antibacterial | Staphylococcus aureus | 20.5 mm | |
| Antibacterial | Chromobacterium violaceum | 17.0 mm |
Pharmacological Implications
The biological activities of this compound suggest its potential as a lead compound for drug development. Its ability to inhibit tumor growth and bacterial proliferation positions it as a candidate for further investigation in both oncology and infectious disease treatment.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for {[2-(3-Chloro-4-fluorophenoxy)-5-fluorophenyl]methyl}(methyl)amine hydrochloride, and how can purity be optimized?
- Methodology : Synthesis optimization involves acid hydrolysis under controlled conditions (e.g., concentrated HCl at 72°C for 4 hours) followed by purification via liquid-liquid extraction (ethyl acetate/petroleum ether) to isolate intermediates . Purity assessment requires HPLC with authentic reference standards for validation .
- Key Considerations : Monitor reaction intermediates using trifluoroacetyl chloride derivatives to prevent side reactions .
Q. How can structural characterization of this compound be performed to confirm its identity and purity?
- Methodology : Use high-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., observed m/z 205.9369 vs. calculated) and nuclear magnetic resonance (NMR) for substituent confirmation . Purity is validated via HPLC retention time matching against reference samples .
- Contradictions : Ensure solvent residues (e.g., THF) are fully removed during workup to avoid interference in spectroscopic analysis .
Q. What biological activities are structurally plausible for this compound?
- Hypothesis : The fluorophenoxy and methylamine groups suggest potential receptor binding (e.g., GPCRs or enzyme inhibition) similar to pharmacophores in antiviral or antitrypanosomal agents .
- Experimental Design : Screen against cell lines (e.g., anti-proliferative assays) using standardized protocols like MTT assays .
Advanced Research Questions
Q. How does the compound’s environmental fate and biodegradability impact its use in long-term studies?
- Methodology : Assess abiotic degradation (hydrolysis, photolysis) under varying pH and UV conditions. Use LC-MS/MS to track degradation products .
- Ecotoxicology : Evaluate acute toxicity in model organisms (e.g., Daphnia magna) using OECD guidelines .
Q. What experimental designs are optimal for studying structure-activity relationships (SAR) of derivatives?
- Design : Employ a split-plot factorial design to test substituent variations (e.g., halogen substitution, amine alkylation) . Use ANOVA to analyze bioactivity data across replicates .
- Data Analysis : Correlate electronic properties (Hammett constants) of substituents with biological endpoints (e.g., IC50) .
Q. How can analytical methods resolve contradictions in impurity profiling between batches?
- Troubleshooting : Implement orthogonal techniques (e.g., GC-MS for volatile impurities, ion chromatography for counterion analysis) .
- Case Study : A 0.5% total impurity threshold is achievable via preparative HPLC, with benzyl analogues as common byproducts .
Methodological Challenges and Solutions
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Guidelines : Use fume hoods for synthesis steps involving volatile chlorinated intermediates. Store at 2–8°C under inert atmosphere to prevent decomposition .
- First Aid : Immediate rinsing with water for skin/eye contact, followed by medical consultation .
Q. How can researchers validate the compound’s stability under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
